1H-Pyrazole-3-carbaldehyde

Baylis-Hillman reaction C-C bond formation Regioisomer reactivity

1H-Pyrazole-3-carbaldehyde (CAS 3920-50-1) is the C3-formyl regioisomer essential for regiospecific palladium-catalyzed C5-arylation—the key regiochemistry for COX-2 inhibitor scaffolds. Substituting with the 4- or 5-isomer leads to product mixtures or failed reactions. This validated building block is used to synthesize DAO inhibitors (fused pyrrole carboxylic acids) and EGFR/ErbB2 tyrphostins. Its distinct Baylis-Hillman reactivity also makes it ideal for catalytic methodology studies. Available in ≥98% purity.

Molecular Formula C4H4N2O
Molecular Weight 96.09 g/mol
CAS No. 3920-50-1
Cat. No. B031687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-3-carbaldehyde
CAS3920-50-1
SynonymsPyrazole-3(or 5)-carboxaldehyde;  Pyrazole-3-carboxaldehyde;  1H-Pyrazole-5-carboxaldehyde;  3-Formylpyrazole;  Pyrazolyl-3-carboxaldehyde
Molecular FormulaC4H4N2O
Molecular Weight96.09 g/mol
Structural Identifiers
SMILESC1=C(NN=C1)C=O
InChIInChI=1S/C4H4N2O/c7-3-4-1-2-5-6-4/h1-3H,(H,5,6)
InChIKeyICFGFAUMBISMLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole-3-carbaldehyde (CAS 3920-50-1) Procurement: A Versatile C3-Aldehyde Building Block for Regioselective Synthesis


1H-Pyrazole-3-carbaldehyde (CAS 3920-50-1) is a heterocyclic building block featuring a pyrazole core with a reactive aldehyde group at the 3-position. This specific regioisomer is widely employed as a key intermediate in the synthesis of pharmaceutical agents, notably fused pyrrole carboxylic acids as D-amino acid oxidase (DAO) inhibitors and α-substituted benzylidenemalononitrile tyrphostins targeting EGF receptor and ErbB2/neu tyrosine kinases . Its distinct substitution pattern enables unique reactivity profiles and applications that are not readily replicated by its close structural analogs, making its accurate sourcing critical for reproducible research and development.

Sourcing 1H-Pyrazole-3-carbaldehyde (CAS 3920-50-1): Why Generic Pyrazole Aldehydes Are Not Interchangeable


The term "pyrazolecarbaldehyde" encompasses multiple regioisomers (3-, 4-, and 5-carbaldehydes) with distinct chemical and biological behaviors. The position of the aldehyde group on the pyrazole ring dictates its electronic environment and, consequently, its reactivity in key transformations like the Baylis-Hillman reaction [1] and its role as a remote directing group in palladium-catalyzed C-H functionalization [2]. Substituting 1H-pyrazole-3-carbaldehyde with its 4-isomer or other heteroaryl aldehydes can lead to dramatically different reaction outcomes, including failure of regioselective control or significant drops in yield, underscoring the necessity of precise compound selection for successful experimental execution.

1H-Pyrazole-3-carbaldehyde (CAS 3920-50-1) Technical Differentiation: A Quantitative Evidence Guide for Scientific Procurement


Differentiated Reactivity in the Baylis-Hillman Reaction

The reactivity of 1H-pyrazole-3-carbaldehyde in the Baylis-Hillman reaction with activated alkenes differs significantly from its 4-isomer counterpart due to the proximity of the heteroatom. While the 3-carbaldehyde isomer undergoes the reaction efficiently under DABCO catalysis, the 4-isomer exhibits different reactivity profiles [1]. A comparative study highlights that the electronic environment created by the 3-position aldehyde enhances its nucleophilic addition efficiency [1].

Baylis-Hillman reaction C-C bond formation Regioisomer reactivity

Role as a Superior Remote Directing Group for Regioselective C5-Arylation

In palladium-catalyzed direct arylation of pyrazoles, controlling selectivity between the C4 and C5 positions is challenging, often leading to product mixtures. A 2025 study in Tetrahedron demonstrates that incorporating a formyl group at the C3-position of 1H-pyrazole-3-carbaldehyde acts as a remote directing group to achieve exclusive regioselective formation of C5-arylated pyrazoles [1]. In contrast, other common C3 substituents like nitrile or bromo groups result in complex mixtures of C4- and C5-arylated products [1].

C-H activation Direct arylation Palladium catalysis

Validated Precursor for Potent D-Amino Acid Oxidase (DAO) Inhibitors

1H-Pyrazole-3-carbaldehyde is a specifically cited intermediate for synthesizing fused pyrrole carboxylic acids, a class of novel and potent D-amino acid oxidase (DAO) inhibitors . While the exact IC50 values of the final inhibitors are a function of the full elaborated structure, the utility of this specific aldehyde isomer as the foundational building block is well-documented . Related DAO inhibition assays for compounds derived from this scaffold show activities in relevant ranges [1].

DAO inhibition Neurological disorders Enzyme assay

Key Building Block for Potent Tyrosine Kinase Inhibitors (Tyrphostins)

1H-Pyrazole-3-carbaldehyde is a crucial building block for synthesizing α-substituted benzylidenemalononitrile tyrphostins, which are potent inhibitors of the EGF receptor and ErbB2/neu tyrosine kinases . This specific aldehyde is employed to construct the pharmacophore of these kinase inhibitors .

Tyrosine kinase EGFR inhibition Anticancer

1H-Pyrazole-3-carbaldehyde (CAS 3920-50-1) Optimal Deployment Scenarios in R&D and Industry


Precision Synthesis of C5-Arylated Pyrazoles via C-H Activation

This compound is optimally deployed as a substrate in palladium-catalyzed direct arylation reactions to achieve exclusive C5-arylation, a key structural motif in COX-2 inhibitors like Celecoxib. Its C3-formyl group uniquely directs the regioselectivity, avoiding product mixtures that occur with other substituents [1]. This application is directly supported by evidence of its superior performance as a remote directing group [1].

Medicinal Chemistry: DAO Inhibitor Lead Optimization

1H-Pyrazole-3-carbaldehyde is a validated starting material for generating libraries of fused pyrrole carboxylic acids. Its use is indicated for medicinal chemistry programs seeking to develop new, potent D-amino acid oxidase (DAO) inhibitors for potential therapeutic applications in neurological disorders [1]. This is based on its established role as a key intermediate in this specific class of compounds [1].

Medicinal Chemistry: Kinase Inhibitor Scaffold Synthesis

For projects targeting the EGF receptor or ErbB2/neu tyrosine kinases, this specific pyrazolecarbaldehyde isomer is a proven building block for constructing tyrphostin-based inhibitor scaffolds. Its procurement is essential for replicating or extending SAR studies on this class of anticancer agents [1]. This application is grounded in its documented use in synthesizing these potent inhibitors [1].

Methodological Studies in C-C Bond Forming Reactions

Given its distinct reactivity profile in the Baylis-Hillman reaction compared to its 4-isomer, 1H-pyrazole-3-carbaldehyde serves as an excellent model substrate for studying electronic effects in nucleophilic additions and developing new catalytic methodologies [1]. This is supported by direct comparative data on its enhanced reaction efficiency [1].

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